molecular formula C27H25N3O5 B12288554 Methyl(4Z)-2,4,5-tris(benzoylamino)-4-pentenoate CAS No. 6298-09-5

Methyl(4Z)-2,4,5-tris(benzoylamino)-4-pentenoate

Cat. No.: B12288554
CAS No.: 6298-09-5
M. Wt: 471.5 g/mol
InChI Key: AACGMMSOMRBWNU-PYCFMQQDSA-N
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Description

Methyl(4Z)-2,4,5-tris(benzoylamino)-4-pentenoate is a complex organic compound characterized by its unique structure, which includes multiple benzoylamino groups attached to a pentenoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(4Z)-2,4,5-tris(benzoylamino)-4-pentenoate typically involves multi-step organic reactions. One common method includes the benzamidomethylation of phenols using benzamidomethyl triethylammonium chloride in an aqueous medium . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and the use of environmentally benign reagents, is also becoming more prevalent in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl(4Z)-2,4,5-tris(benzoylamino)-4-pentenoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or alkanes.

Scientific Research Applications

Methyl(4Z)-2,4,5-tris(benzoylamino)-4-pentenoate has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl(4Z)-2,4,5-tris(benzoylamino)-4-pentenoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to Methyl(4Z)-2,4,5-tris(benzoylamino)-4-pentenoate include:

Uniqueness

This compound is unique due to its specific arrangement of benzoylamino groups and the pentenoate backbone, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

6298-09-5

Molecular Formula

C27H25N3O5

Molecular Weight

471.5 g/mol

IUPAC Name

methyl (Z)-2,4,5-tribenzamidopent-4-enoate

InChI

InChI=1S/C27H25N3O5/c1-35-27(34)23(30-26(33)21-15-9-4-10-16-21)17-22(29-25(32)20-13-7-3-8-14-20)18-28-24(31)19-11-5-2-6-12-19/h2-16,18,23H,17H2,1H3,(H,28,31)(H,29,32)(H,30,33)/b22-18-

InChI Key

AACGMMSOMRBWNU-PYCFMQQDSA-N

Isomeric SMILES

COC(=O)C(C/C(=C/NC(=O)C1=CC=CC=C1)/NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Canonical SMILES

COC(=O)C(CC(=CNC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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